molecular formula C9H7BrO3 B3433949 3-Bromo-4-hydroxycinnamic acid CAS No. 67808-77-9

3-Bromo-4-hydroxycinnamic acid

Cat. No.: B3433949
CAS No.: 67808-77-9
M. Wt: 243.05 g/mol
InChI Key: HOZXBZABAJSGDX-DUXPYHPUSA-N
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Description

3-Bromo-4-hydroxycinnamic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fourth position on the phenyl ring

Mechanism of Action

Target of Action

3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acid, is likely to interact with similar targets as its parent compound. Hydroxycinnamic acids are known to interact with enzymes such as Histidine ammonia-lyase and Macrophage migration inhibitory factor . These enzymes play crucial roles in various biological processes, including metabolic pathways and immune responses.

Mode of Action

These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

Hydroxycinnamic acids, including this compound, are involved in several biochemical pathways. They are key intermediates in the phenylpropanoid pathway, which leads to the biosynthesis of a wide range of secondary metabolites . These metabolites play various roles in plant defense, pigmentation, and structural integrity .

Pharmacokinetics

Hydroxycinnamic acids generally have low bioavailability due to their poor absorption and rapid metabolism . They are also subject to extensive first-pass metabolism, further reducing their bioavailability .

Result of Action

Hydroxycinnamic acids are known to have antioxidant properties . They can minimize oxidative damage, maintain cellular homeostasis, and protect vital cellular components from harm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. For instance, hydroxycinnamic acids are known to increase under stressful conditions in plants, regulating physiological processes to withstand environmental stresses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxycinnamic acid typically involves the bromination of 4-hydroxycinnamic acid. One common method includes the reaction of 4-hydroxycinnamic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-hydroxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-bromo-4-hydroxyphenylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-hydroxycinnamic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent and building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential due to its antioxidant and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Cinnamic acid: The parent compound, lacking the bromine and hydroxyl substitutions.

    4-Hydroxycinnamic acid: Similar structure but without the bromine atom.

    3-Bromo-4-methoxycinnamic acid: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness: 3-Bromo-4-hydroxycinnamic acid is unique due to the combined presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in synthetic and biological applications that are not possible with other similar compounds.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXBZABAJSGDX-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231748
Record name (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-77-9
Record name (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67808-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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